Ltb4-IN-2

Beschreibung

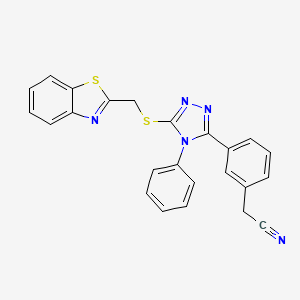

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H17N5S2 |

|---|---|

Molekulargewicht |

439.6 g/mol |

IUPAC-Name |

2-[3-[5-(1,3-benzothiazol-2-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]acetonitrile |

InChI |

InChI=1S/C24H17N5S2/c25-14-13-17-7-6-8-18(15-17)23-27-28-24(29(23)19-9-2-1-3-10-19)30-16-22-26-20-11-4-5-12-21(20)31-22/h1-12,15H,13,16H2 |

InChI-Schlüssel |

QQBHFZLRDKHEKY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CC(=C5)CC#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of LTB4 Receptor Antagonists

Disclaimer: The specific compound "Ltb4-IN-2" is not prominently found in the scientific literature. This guide will focus on the well-characterized Leukotriene B4 (LTB4) receptor antagonists, which are presumed to be representative of the intended topic. The mechanisms and data presented are based on known LTB4 inhibitors that target the BLT1 and BLT2 receptors.

Introduction to the Leukotriene B4 Signaling Axis

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It plays a crucial role in orchestrating inflammatory responses, primarily by recruiting and activating leukocytes.[1][3][4] LTB4 exerts its biological effects through two distinct G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1][5][6]

-

BLT1: Primarily expressed on the surface of immune cells, including neutrophils, eosinophils, macrophages, and certain T-cell subsets.[1][5][6] Its high affinity for LTB4 makes it a key mediator of chemotaxis and pro-inflammatory signaling.[4][5]

-

BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[5][6] It can also be activated by other eicosanoids, such as 12(S)-HETE.[5][7] BLT2 has been implicated in a variety of cellular processes, including cell migration, proliferation, and inflammatory signaling.[7][8][9]

The LTB4/BLT receptor axis is a significant therapeutic target for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.[3][4]

Mechanism of Action of LTB4 Receptor Antagonists

LTB4 receptor antagonists function by competitively inhibiting the binding of LTB4 to its receptors, BLT1 and/or BLT2.[4] This blockade prevents the initiation of downstream signaling cascades that lead to the recruitment and activation of inflammatory cells.[4] By disrupting the LTB4 signaling pathway, these antagonists effectively mitigate the inflammatory response.[4]

BLT1 Antagonism

Antagonists targeting the BLT1 receptor are particularly effective at inhibiting the chemotactic response of neutrophils and other leukocytes to sites of inflammation.[3] By blocking LTB4 binding to BLT1, these compounds prevent the G-protein coupling and subsequent activation of intracellular signaling pathways, including:

-

Phospholipase C (PLC) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.[10]

-

Mitogen-activated protein kinase (MAPK) cascades: LTB4 can activate p38, JNK, and ERK1/2 pathways, leading to the activation of transcription factors like AP-1.[1]

-

Nuclear factor-kappa B (NF-κB) activation: LTB4 signaling through BLT1 can enhance NF-κB activation, a key regulator of pro-inflammatory gene expression.[1][11]

BLT2 Antagonism

While BLT2 is a lower affinity receptor for LTB4, its widespread expression suggests a broader role in cellular function. BLT2 antagonists can modulate various cellular processes, including macrophage migration and angiogenesis.[7][8] The signaling pathways downstream of BLT2 activation can involve reactive oxygen species (ROS) production and subsequent NF-κB activation.[7][12]

Quantitative Data for Representative LTB4 Receptor Antagonists

The following table summarizes key quantitative data for well-characterized LTB4 receptor antagonists. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target(s) | Assay Type | Species | IC50 / Ki | Reference |

| U75302 | BLT1 | [3H]LTB4 Binding | Human Neutrophils | IC50: ~20 nM | [10] |

| CP-105,696 | BLT1 | [3H]LTB4 Binding | Human Neutrophils | IC50: 8.42 nM | [13] |

| LY255283 | BLT2 | [3H]LTB4 Binding | Guinea Pig Lung | IC50: ~100 nM | [13] |

| SB-209247 | LTB4 Receptor | LTB4-induced Ca2+ mobilization | - | IC50: 6.6 nM | [13] |

| BIIL-260 | LTB4 Receptor | [3H]LTB4 Binding | Human Neutrophils | Ki: 1.7 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and characterization of LTB4 receptor antagonists. Below are outlines of key experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound for the LTB4 receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the target receptor (e.g., human neutrophils for BLT1).

-

Incubation: Incubate the membranes with a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit LTB4-induced intracellular calcium release.

Methodology:

-

Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Incubation: Add the test compound at various concentrations and incubate.

-

LTB4 Stimulation: Add a fixed concentration of LTB4 to stimulate the receptor.

-

Fluorescence Measurement: Continuously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the IC50 of the test compound by plotting the inhibition of the LTB4-induced calcium response against the compound concentration.

Chemotaxis Assay

Objective: To evaluate the ability of a test compound to inhibit the LTB4-induced migration of leukocytes.

Methodology:

-

Cell Preparation: Isolate leukocytes (e.g., human neutrophils) from whole blood.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Loading: Place the cell suspension, pre-incubated with the test compound, in the upper wells. Place LTB4 as the chemoattractant in the lower wells.

-

Incubation: Incubate the chamber to allow for cell migration through the membrane.

-

Quantification: Count the number of cells that have migrated to the lower side of the membrane using a microscope or a plate reader-based method.

-

Data Analysis: Determine the IC50 of the test compound by plotting the inhibition of chemotaxis against the compound concentration.

Visualizations

LTB4 Signaling Pathway and Antagonist Intervention

Caption: LTB4 signaling through the BLT1 receptor and the inhibitory action of an antagonist.

Experimental Workflow for Antagonist Characterization

Caption: A typical workflow for the preclinical development of an LTB4 receptor antagonist.

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 5. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 8. Leukotriene B4 receptor 2 governs macrophage migration during tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LTB4R2 leukotriene B4 receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

Ltb4-IN-2: A Technical Guide to a Novel FLAP Inhibitor for Leukotriene B4 Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ltb4-IN-2, a recently identified inhibitor of the 5-lipoxygenase-activating protein (FLAP). This compound serves as a valuable tool for researchers investigating inflammatory pathways and presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization.

Introduction: The Role of LTB4 and FLAP in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in various inflammatory diseases. The biosynthesis of LTB4 is a complex process initiated from arachidonic acid and is dependent on the sequential action of several enzymes. A key protein in this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein. FLAP is essential for the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first enzyme in the leukotriene biosynthetic cascade. By facilitating this transfer, FLAP is a critical regulator of the production of all leukotrienes, including LTB4.

Given its central role, FLAP has emerged as a prime therapeutic target for the development of anti-inflammatory agents. Inhibitors of FLAP can effectively block the entire leukotriene pathway, offering a broad-spectrum anti-inflammatory effect. This compound (also referred to as compound 6x in the primary literature) is a novel, selective inhibitor of FLAP that has demonstrated potent inhibition of LTB4 formation.[1][2][3] This guide will delve into the technical details of this promising inhibitor.

Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway

This compound exerts its inhibitory effect by targeting FLAP, thereby disrupting the leukotriene biosynthesis pathway at a critical early step. The pathway begins with the release of arachidonic acid (AA) from the nuclear membrane by phospholipase A2. FLAP then binds to AA and presents it to 5-lipoxygenase. 5-LO subsequently converts AA into the unstable intermediate, leukotriene A4 (LTA4). LTA4 can then be metabolized into LTB4 by the enzyme LTA4 hydrolase, or into cysteinyl leukotrienes (LTC4, LTD4, LTE4) by LTC4 synthase.

By inhibiting FLAP, this compound prevents the necessary interaction between FLAP and 5-LO, effectively halting the production of LTA4 and all downstream leukotrienes. This targeted inhibition makes this compound a highly specific tool for studying the roles of leukotrienes in various physiological and pathological processes.

Below is a diagram illustrating the leukotriene biosynthesis pathway and the point of inhibition by this compound.

Caption: Leukotriene biosynthesis pathway and this compound inhibition of FLAP.

Quantitative Data Summary

The inhibitory potency of this compound and its analogs was evaluated in cell-based assays. The following table summarizes the key quantitative data from the primary literature, focusing on the half-maximal inhibitory concentration (IC50) for the suppression of LTB4 formation.

| Compound | Structure | IC50 (µM) for LTB4 Inhibition |

| This compound (6x) | 4-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butanoic acid | 1.15 [1][2][3] |

| Analog 6a | 4-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)butanoic acid | > 10 |

| Analog 6j | 4-((4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoic acid | 2.89 |

| Analog 6m | 4-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoic acid | 3.45 |

| Analog 6s | 4-((4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)butanoic acid | 1.83 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell-based Assay for 5-LO Product Formation in Intact Human Neutrophils

This assay is designed to measure the inhibitory effect of compounds on the production of LTB4 and other 5-lipoxygenase products in isolated human neutrophils.

Materials and Reagents:

-

Human peripheral blood

-

Dextran (6% in saline)

-

Lympholyte-poly separation medium

-

Phosphate-buffered saline (PBS)

-

Calcium chloride (CaCl2)

-

Calcium ionophore A23187

-

This compound and other test compounds

-

Methanol

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with UV detection

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from human peripheral blood using dextran sedimentation followed by density gradient centrifugation with Lympholyte-poly.

-

Cell Resuspension: Resuspend the isolated neutrophils in PBS containing 1 mM CaCl2 to a final concentration of 5 x 10^6 cells/mL.

-

Compound Incubation: Pre-incubate the neutrophil suspension with this compound or other test compounds at the desired concentrations for 15 minutes at 37°C.

-

Cell Stimulation: Initiate the biosynthesis of leukotrienes by adding calcium ionophore A23187 (final concentration 5 µM).

-

Incubation: Incubate the mixture for 10 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding one volume of ice-cold methanol. Extract the 5-LO products using solid-phase extraction cartridges.

-

Analysis: Analyze the extracted samples by reverse-phase HPLC to quantify the amount of LTB4 and other 5-LO products.

Below is a workflow diagram for the cell-based 5-LO product formation assay.

References

An In-Depth Technical Guide on Ltb4-IN-2 and the Leukotriene B4 Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent, lipid-derived pro-inflammatory mediator synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] It plays a crucial role in the innate immune response, primarily by attracting and activating leukocytes, such as neutrophils, to sites of inflammation.[2][3] The synthesis of LTB4 is tightly regulated and involves a cascade of enzymatic reactions. Given its significant role in the pathology of numerous inflammatory diseases, including asthma, arthritis, and cardiovascular disease, the LTB4 synthesis pathway presents a compelling target for therapeutic intervention.[4] This guide provides a detailed overview of the LTB4 synthesis pathway, the mechanism of the selective inhibitor Ltb4-IN-2, LTB4's downstream signaling, and relevant experimental methodologies.

The Leukotriene B4 Synthesis Pathway

The biosynthesis of LTB4 is a multi-step process initiated by the release of arachidonic acid (AA) from the cell's membrane phospholipids by cytosolic phospholipase A2 (cPLA2α).[5][6] The subsequent enzymatic cascade involves three key proteins: 5-lipoxygenase (5-LOX), 5-lipoxygenase-activating protein (FLAP), and Leukotriene A4 hydrolase (LTA4H).[4]

-

5-Lipoxygenase (5-LOX) Activation : Upon cellular stimulation, 5-LOX translocates from the cytosol to the nuclear membrane.[7]

-

Role of FLAP : At the nuclear membrane, the integral membrane protein FLAP binds arachidonic acid and presents it to 5-LOX.[8][9][10] This interaction is essential for the subsequent steps.[7]

-

Formation of LTA4 : 5-LOX catalyzes the two-step conversion of arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[6]

-

Formation of LTB4 : The cytosolic enzyme LTA4H then catalyzes the hydrolysis of LTA4 to form the biologically active dihydroxy fatty acid, Leukotriene B4 (LTB4).[11][12][13]

This pathway is a critical control point for inflammation, and its inhibition is a key strategy for developing anti-inflammatory therapeutics.[1]

References

- 1. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Biosynthesis of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]

- 8. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 13. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

The Biological Activity of LTB4 Pathway Inhibitors: A Technical Guide to CP-105,696

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathogenesis of various inflammatory diseases. Consequently, the LTB4 signaling pathway has emerged as a key target for therapeutic intervention. This technical guide provides an in-depth overview of the biological activity of CP-105,696, a well-characterized and selective antagonist of the high-affinity LTB4 receptor, BLT1. This document will serve as a comprehensive resource, detailing its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its activity.

Mechanism of Action

CP-105,696 is a potent and selective antagonist of the Leukotriene B4 receptor 1 (BLT1). It exerts its inhibitory effects by binding to BLT1, thereby preventing the binding of the endogenous ligand LTB4 and blocking the subsequent downstream signaling cascades that lead to inflammatory responses such as chemotaxis, degranulation, and upregulation of adhesion molecules.

LTB4 Signaling Pathway and Inhibition by CP-105,696

Caption: LTB4 signaling and the inhibitory action of CP-105,696.

Quantitative Biological Data

The biological activity of CP-105,696 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Activity of CP-105,696

| Assay | Species | Cell Type/Preparation | Parameter | Value | Reference |

| [³H]-LTB4 Binding | Human | Neutrophils | IC₅₀ | 8.42 ± 0.26 nM | [1] |

| [³H]-LTB4 Binding | Murine | Spleen Membranes | IC₅₀ | 30.2 nM | [2] |

| [³H]-LTB4 Binding | Murine | Spleen Membranes | Kᵢ | 17.7 nM | [2] |

| Neutrophil Chemotaxis | Human | Neutrophils | IC₅₀ | 5.0 ± 2.0 nM | [1] |

| Neutrophil Chemotaxis | Murine | Neutrophils | IC₅₀ | 2.3 nM | [2] |

| CD11b Upregulation | Human | Neutrophils | pA₂ | 8.03 ± 0.19 | [1] |

| Ca²⁺ Mobilization | Human | Monocytes | IC₅₀ | 940 ± 70 nM | [1] |

In Vivo Activity of CP-105,696

| Model | Species | Endpoint | Dose | Effect | Reference |

| Cardiac Allograft Rejection | Mouse | Allograft Survival | 100 mg/kg/day | Significantly prolonged survival | [1] |

| Atherosclerosis | Mouse (LDLr-/- and apoE-/-) | Lesion Progression | 30-100 mg/kg/day | Slowed atherosclerotic progression | [3] |

| Collagen-Induced Arthritis | Mouse | Arthritis Development | 1-10 mg/kg/day | Inhibited development and progression | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.

[³H]-Leukotriene B4 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the LTB4 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Human neutrophils isolated from peripheral blood.

-

[³H]-LTB4 (radioligand).

-

CP-105,696 or other test compounds.

-

Binding buffer (e.g., PBS with Ca²⁺ and Mg²⁺).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation.

-

Resuspend the purified neutrophils in ice-cold binding buffer to a final concentration of 1 x 10⁷ cells/mL.

-

In a multi-well plate, add a fixed concentration of [³H]-LTB4 (e.g., 0.3 nM) to each well.

-

Add varying concentrations of CP-105,696 or the test compound to the wells. For total binding, add buffer alone. For non-specific binding, add a high concentration of unlabeled LTB4.

-

Initiate the binding reaction by adding the neutrophil suspension to each well.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

References

- 1. Determination of leukotriene effects on human neutrophil chemotaxis in vitro by differential assessment of cell motility and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD11b immunophenotyping identifies inflammatory profiles in the mouse and human lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and metabolism of leukotriene B4 by neutrophils and their subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of neutrophil function by selective targeting of glycan epitopes expressed on the integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]

Ltb4-IN-2: A Technical Guide to Target Validation in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Ltb4-IN-2, a novel inhibitor of Leukotriene B4 (LTB4) biosynthesis, in relevant inflammatory models. This compound selectively targets the 5-Lipoxygenase-activating protein (FLAP), a key regulator in the production of pro-inflammatory leukotrienes. This document summarizes the mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development of this compound as a potential anti-inflammatory therapeutic.

Introduction to LTB4 and the Role of FLAP in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses.[1][2] It is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation.[1][2] Elevated levels of LTB4 have been associated with a range of inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease.[3][4]

The biosynthesis of LTB4 is initiated from arachidonic acid and is dependent on the enzyme 5-lipoxygenase (5-LO).[2][5] For 5-LO to efficiently synthesize leukotrienes, it requires the presence of the 5-Lipoxygenase-activating protein (FLAP), an integral membrane protein.[6][7] FLAP binds to arachidonic acid and presents it to 5-LO, making it a critical bottleneck and an attractive target for anti-inflammatory drug development.[6][7] Inhibiting FLAP effectively blocks the production of LTB4 and other pro-inflammatory leukotrienes.[7]

This compound (also known as Compound 6x) is a novel, selective inhibitor of FLAP, belonging to a class of substituted 1,2,4-triazoles.[1][8][9]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the function of FLAP. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the synthesis of LTB4.[1][10] This targeted inhibition leads to a reduction in the downstream inflammatory cascade mediated by LTB4, including leukocyte chemotaxis and activation.

The signaling pathway affected by this compound is depicted below:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inflammation Drives Alzheimer's Disease: Emphasis on 5-lipoxygenase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LTB4 antagonist shows efficacy in rat inflammation model | BioWorld [bioworld.com]

- 4. The effect of leukotriene synthesis inhibitors in models of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. probiologists.com [probiologists.com]

- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 8. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein | AVESİS [avesis.gazi.edu.tr]

- 9. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Function and Analysis of LTB4 Pathway Inhibition, Featuring the Hypothetical Antagonist Ltb4-IN-2

This guide provides a comprehensive overview of the function of the Leukotriene B4 (LTB4) signaling pathway and the methodologies used to study its inhibition, using the hypothetical molecule "Ltb4-IN-2" as a representative antagonist. This document is intended for researchers, scientists, and drug development professionals working in inflammation, immunology, and related fields.

Leukotriene B4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] It exerts its effects through two G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[2][3] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes, while BLT2 is more ubiquitously expressed.[2][4][5] The activation of these receptors by LTB4 triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[4][6]

The LTB4 pathway is a key driver of inflammation and has been implicated in the pathogenesis of numerous inflammatory diseases, including asthma, arthritis, and type 2 diabetes.[1][2][5] Consequently, inhibition of this pathway represents a promising therapeutic strategy. This compound is presented here as a model antagonist designed to probe and modulate this pathway.

Core Mechanism of Action

This compound is a hypothetical selective antagonist of the LTB4 receptors, primarily targeting BLT1 and/or BLT2. By binding to these receptors, it competitively inhibits the binding of endogenous LTB4, thereby blocking downstream signaling. This action is expected to attenuate the recruitment and activation of immune cells at sites of inflammation.

Signaling Pathways

The binding of LTB4 to its receptors activates G-proteins, leading to the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[4] This results in increased intracellular calcium levels and the activation of transcription factors such as NF-κB, culminating in pro-inflammatory responses.[7] this compound, by blocking the initial receptor activation, would prevent these downstream events.

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy in various assays.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Target | Binding Affinity (Ki, nM) |

| LTB4 | BLT1 | 0.5 |

| LTB4 | BLT2 | 50 |

| This compound | BLT1 | 2.1 |

| This compound | BLT2 | 150 |

Table 2: Inhibition of Chemotaxis

| Cell Type | Chemoattractant (LTB4) | This compound (IC50, nM) |

| Human Neutrophils | 10 nM | 5.8 |

| Murine Macrophages | 10 nM | 8.2 |

| Human Eosinophils | 10 nM | 7.5 |

Table 3: Reduction of Pro-inflammatory Cytokine Production in Macrophages

| Cytokine | LTB4 Stimulation (100 nM) | + this compound (1 µM) | % Inhibition |

| TNF-α | 850 pg/mL | 210 pg/mL | 75.3% |

| IL-6 | 1200 pg/mL | 350 pg/mL | 70.8% |

| IL-1β | 450 pg/mL | 110 pg/mL | 75.6% |

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of an LTB4 inhibitor like this compound are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for BLT1 and BLT2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells transiently transfected with human BLT1 or BLT2 receptor cDNA.

-

Radioligand Binding: Membranes are incubated with a known concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the unlabeled competitor (this compound).

-

Incubation and Washing: The binding reaction is allowed to reach equilibrium, followed by rapid filtration and washing to separate bound from free radioligand.

-

Scintillation Counting: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit LTB4-induced migration of immune cells.

Methodology:

-

Cell Isolation: Primary human neutrophils or murine bone marrow-derived macrophages are isolated.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing LTB4 as the chemoattractant, with or without this compound.

-

Cell Loading: The isolated cells are placed in the upper chamber.

-

Incubation: The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.

-

Quantification: Migrated cells in the lower chamber are quantified by cell counting, fluorescent labeling, or a colorimetric assay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal cell migration (IC50) is calculated.

In Vivo Murine Model of Peritonitis

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.

Methodology:

-

Animal Model: C57BL/6J mice are used.

-

Treatment: Mice are pre-treated with this compound or vehicle control via intraperitoneal or oral administration.

-

Induction of Peritonitis: Inflammation is induced by intraperitoneal injection of a sterile inflammatory agent (e.g., zymosan or thioglycollate).

-

Peritoneal Lavage: At a specified time point (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is washed with PBS to collect infiltrating immune cells.

-

Cell Analysis: The total number of recruited cells is determined. Differential cell counts (neutrophils, macrophages) are performed by flow cytometry or cytospin analysis.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines in the peritoneal lavage fluid is measured by ELISA.

Conclusion

The LTB4 signaling pathway is a critical component of the inflammatory response, and its inhibition holds significant therapeutic potential. A thorough understanding of the function of antagonists like the hypothetical this compound requires a multi-faceted approach, combining in vitro characterization of receptor binding and cellular function with in vivo models of disease. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the evaluation of novel inhibitors of the LTB4 pathway, facilitating their development as potential therapeutics for a range of inflammatory disorders.

References

- 1. Leukotriene B4 - Wikipedia [en.wikipedia.org]

- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

Discovery and Synthesis of LTB4-IN-2: A Novel FLAP Inhibitor for Anti-Inflammatory Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LTB4-IN-2, a novel and selective inhibitor of Leukotriene B4 (LTB4) biosynthesis. This compound targets the 5-lipoxygenase-activating protein (FLAP), a key protein in the LTB4 synthetic pathway, offering a promising avenue for the development of new anti-inflammatory therapeutics.

Introduction to Leukotriene B4 and the 5-Lipoxygenase Pathway

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in a wide range of inflammatory responses.[1] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in the pathogenesis of various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][2] The biosynthesis of LTB4 is initiated by the enzyme 5-lipoxygenase (5-LOX) with the assistance of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP facilitates the transfer of arachidonic acid to 5-LOX, making it an essential component of the leukotriene synthesis cascade.[1] Therefore, inhibiting FLAP presents an attractive strategy for reducing the production of LTB4 and mitigating its pro-inflammatory effects.

Discovery of this compound

This compound (also referred to as compound 6x in the primary literature) was identified through a focused drug discovery effort targeting FLAP.[3][4] The discovery process was initiated with a virtual screening approach to identify novel chemical scaffolds that could potentially bind to and inhibit FLAP.[3][4] This led to the identification of a 1,2,4-triazole derivative as a promising starting point.[3][4] Subsequent chemical synthesis and structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of this initial hit, culminating in the discovery of this compound.[3][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol based on the published literature.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This intermediate is synthesized from benzoic acid hydrazide. The hydrazide is first reacted with carbon disulfide in an alkaline ethanolic solution to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[5]

Step 2: Synthesis of the 1,2,4-triazole core

The core triazole structure is assembled through the reaction of the appropriate hydrazide with a corresponding isothiocyanate, followed by cyclization.

Step 3: Alkylation and final assembly

The final molecule, 3-(4-(prop-2-yn-1-yloxy)phenyl)-5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazole (this compound), is synthesized by reacting the triazole-thiol intermediate with 2-(chloromethyl)benzo[d]thiazole and 3-bromopropyne in the presence of a suitable base.

For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the primary publication by Olğaç A, et al. in ACS Omega, 2023.[3][4]

Biological Evaluation and Quantitative Data

This compound has been demonstrated to be a potent and selective inhibitor of LTB4 formation. Its biological activity was assessed in various cellular assays.

Data Presentation

| Parameter | Value | Assay Conditions | Reference |

| IC50 for LTB4 formation | 1.15 μM | Human Whole Blood | [6] |

| Inhibition of 5-HETE formation | Higher IC50 than for LTB4 | M1- and M2-polarized Macrophages | [3] |

| Effect on 12-HETE formation | No significant inhibition | M1- and M2-polarized Macrophages | [3] |

| Effect on 15-HETE formation | No significant inhibition | M1- and M2-polarized Macrophages | [3] |

| Effect on PGE2 formation | No significant inhibition | M1- and M2-polarized Macrophages | [3] |

Experimental Protocols

Determination of LTB4 Formation in Human Whole Blood

-

Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

The blood is pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Leukotriene biosynthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).

-

The reaction is stopped after a defined incubation period by placing the samples on ice and adding a chelating agent (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

LTB4 levels in the plasma are quantified using a specific and sensitive method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

Determination of Eicosanoid Formation in Human Macrophages

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Monocytes are differentiated into macrophages (e.g., M1 or M2 phenotypes) using appropriate cytokines.

-

The macrophages are pre-incubated with this compound or vehicle control.

-

Eicosanoid production is stimulated with a suitable agonist (e.g., zymosan or lipopolysaccharide).

-

The cell supernatants are collected, and the levels of various eicosanoids (LTB4, 5-HETE, 12-HETE, 15-HETE, PGE2) are measured by LC-MS/MS.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect by targeting FLAP. The following diagrams illustrate the LTB4 biosynthesis pathway and the proposed mechanism of action for this compound.

LTB4 Biosynthesis Pathway

Caption: LTB4 Biosynthesis Pathway and Inhibition by this compound.

LTB4 Signaling Pathway

Caption: Simplified LTB4 Signaling Pathway via the BLT1 Receptor.

Conclusion

This compound represents a significant advancement in the development of selective FLAP inhibitors. Its ability to potently and selectively block the formation of LTB4 in relevant human cellular systems highlights its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory drugs. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Radioreceptor assay for leukotriene B4. Use for determination of leukotriene B4 formation by whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Potent Leukotriene B4 Receptor Antagonists on Neutrophil Activation: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Ltb4-IN-2" did not yield any publicly available scientific literature or data. Therefore, this technical guide will focus on the effects of well-characterized and potent Leukotriene B4 (LTB4) receptor antagonists on neutrophil activation, using them as illustrative examples of the expected effects of a selective LTB4 inhibitor. The principles, experimental protocols, and signaling pathways described herein are fundamental to the study of LTB4-mediated neutrophil function and will be applicable to the evaluation of any novel LTB4 inhibitor.

Introduction to LTB4 and Neutrophil Activation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses, primarily by activating neutrophils.[1] Neutrophils, as first responders of the innate immune system, are essential for host defense against pathogens. However, their excessive or dysregulated activation can contribute to the pathophysiology of various inflammatory diseases.

LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] BLT1 is predominantly expressed on leukocytes, including neutrophils, and mediates most of the pro-inflammatory actions of LTB4, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][3] The ubiquitous expression of BLT2 and its recognition of other lipid mediators suggest broader physiological roles.[3] Consequently, antagonists of these receptors are of significant interest as potential therapeutic agents for a range of inflammatory conditions. This guide provides an in-depth overview of the effects of potent LTB4 receptor antagonists on key aspects of neutrophil activation.

Quantitative Effects of LTB4 Receptor Antagonists on Neutrophil Function

The inhibitory effects of various LTB4 receptor antagonists on neutrophil activation have been quantified in numerous studies. The following tables summarize key quantitative data for several well-characterized antagonists, providing a comparative overview of their potency and efficacy.

Table 1: Inhibition of LTB4-induced Neutrophil Chemotaxis

| Compound | Receptor Target | Assay Type | Chemoattractant | Inhibitor Concentration | % Inhibition / IC50 | Reference |

| U-75302 | BLT1 | Transwell | PAF-induced (LTB4 dependent) | 10 µM | >60% | [1] |

| LY223982 | BLT1 | Not Specified | LTB4 | 6 µM (IC50) | 50% | [4] |

| ONO-4057 | BLT1 | Not Specified | LTB4 | 0.7 ± 0.3 µM (IC50) | 50% | [5] |

| Compound 15b | BLT2 | Chemotaxis of CHO-BLT2 cells | LTB4 | 224 nM (IC50) | 50% | [6] |

Table 2: Inhibition of LTB4-induced Neutrophil Degranulation

| Compound | Receptor Target | Marker | Stimulus | Inhibitor Concentration | % Inhibition / IC50 | Reference |

| U-75302 | BLT1 | β-N-Acetylhexosaminidase | PAF-induced (LTB4 dependent) | Not Specified | >50% | [7] |

| SC-45694 | BLT1 | Not Specified | LTB4 | 0.3 µM (IC50) | 50% | [8] |

Table 3: Inhibition of LTB4-induced Calcium Mobilization in Neutrophils

| Compound | Receptor Target | Assay Type | Stimulus | Inhibitor Concentration | % Inhibition / IC50 | Reference |

| LY255283 | BLT1/BLT2 | Flow Cytometry | LTB4 | 1-2 µM | Concentration-dependent | [9] |

| SC-41930 | BLT1/BLT2 | Flow Cytometry | LTB4 | 1-2 µM (more potent than LY255283) | Concentration-dependent | [9] |

Table 4: Inhibition of LTB4-induced Oxidative Burst in Neutrophils

| Compound | Receptor Target | Assay Type | Stimulus | Inhibitor Concentration | % Inhibition / IC50 | Reference |

| LY255283 | BLT1/BLT2 | Superoxide Production | LTB4 | Not Specified | Concentration-dependent | [10] |

| SC-41930 | BLT1/BLT2 | Superoxide Production | LTB4 | Not Specified | Concentration-dependent | [10] |

Signaling Pathways in LTB4-Mediated Neutrophil Activation and Inhibition

LTB4 binding to its receptors on neutrophils triggers a cascade of intracellular signaling events that orchestrate the various cellular responses. Potent LTB4 antagonists block these pathways at the receptor level, thereby preventing downstream activation.

LTB4-BLT1 Signaling Pathway Leading to Neutrophil Activation

The binding of LTB4 to the high-affinity BLT1 receptor, a Gi-coupled GPCR, initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Key downstream effectors include phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. The PI3K/Akt pathway is also activated, playing a role in cell survival and migration.

Mechanism of Action of a BLT1 Receptor Antagonist

A selective BLT1 antagonist, such as U-75302 or CP-105,696, competitively binds to the BLT1 receptor, preventing the binding of LTB4. This blockade inhibits the activation of the downstream signaling cascade, thereby preventing neutrophil chemotaxis, degranulation, and oxidative burst.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of LTB4 receptor antagonists on neutrophil activation. The following are representative protocols for key in vitro assays.

Neutrophil Isolation from Human Blood

Objective: To obtain a pure and viable population of neutrophils from peripheral blood.

Materials:

-

Anticoagulated (e.g., with ACD or heparin) whole human blood

-

Polymorphprep™ or Ficoll-Paque™ PLUS

-

Dextran T500

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

Protocol:

-

Carefully layer 3 mL of anticoagulated whole blood over 3 mL of Polymorphprep™ in a 15 mL conical tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, two leukocyte bands will be visible. The upper band contains mononuclear cells, and the lower band contains neutrophils.

-

Carefully aspirate and discard the upper plasma and mononuclear cell layers.

-

Collect the neutrophil layer and transfer it to a new 15 mL tube.

-

Wash the cells by adding 10 mL of HBSS (Ca2+/Mg2+-free) and centrifuge at 400 x g for 10 minutes.

-

To remove contaminating red blood cells, resuspend the cell pellet in 1 mL of PBS and add 9 mL of Red Blood Cell Lysis Buffer. Incubate for 5-7 minutes at room temperature.

-

Centrifuge at 400 x g for 5 minutes and discard the supernatant.

-

Wash the neutrophil pellet twice with HBSS (Ca2+/Mg2+-free).

-

Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the directed migration of neutrophils towards a chemoattractant in the presence or absence of an LTB4 receptor antagonist.[11]

Materials:

-

Isolated human neutrophils

-

Boyden chamber or 96-well Transwell® plate (5 µm pore size)

-

Chemoattractant: LTB4 (e.g., 10 nM)

-

LTB4 receptor antagonist (test compound)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Prepare the chemoattractant solution by diluting LTB4 in the assay buffer to the desired final concentration in the lower chamber of the Boyden chamber.

-

To test the inhibitor, pre-incubate the isolated neutrophils with various concentrations of the LTB4 receptor antagonist for 30 minutes at 37°C.

-

Add 100 µL of the neutrophil suspension (e.g., 1 x 10^6 cells/mL) to the upper chamber of the Transwell® insert.

-

Place the insert into the lower chamber containing the chemoattractant.

-

Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the insert.

-

Quantify the number of migrated cells in the lower chamber by adding a cell viability reagent and measuring the luminescence according to the manufacturer's instructions.

-

Calculate the percentage of inhibition by comparing the number of migrated cells in the presence of the antagonist to the number of cells that migrated towards LTB4 alone.

Neutrophil Degranulation Assay (Myeloperoxidase Release)

Objective: To measure the release of primary granule contents (myeloperoxidase) from neutrophils upon stimulation.[12]

Materials:

-

Isolated human neutrophils

-

Stimulus: LTB4 (e.g., 100 nM)

-

LTB4 receptor antagonist (test compound)

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

3,3',5,5'-Tetramethylbenzidine (TMB) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Protocol:

-

Pre-incubate isolated neutrophils with various concentrations of the LTB4 receptor antagonist for 30 minutes at 37°C.

-

Add the stimulus (LTB4) to the neutrophil suspension and incubate for 15-30 minutes at 37°C.

-

Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant, which contains the released myeloperoxidase (MPO).

-

In a new 96-well plate, add a portion of the supernatant.

-

Add the TMB substrate to each well and incubate in the dark for 10-15 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition by comparing the MPO release in the presence of the antagonist to the release induced by LTB4 alone.

Neutrophil Oxidative Burst Assay (ROS Production)

Objective: To quantify the production of reactive oxygen species (ROS) by neutrophils following activation.[13]

Materials:

-

Isolated human neutrophils

-

Stimulus: LTB4 (e.g., 100 nM) or Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

LTB4 receptor antagonist (test compound)

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Luminol or Isoluminol for chemiluminescence detection, or Dihydrorhodamine 123 (DHR) for flow cytometry

-

Luminometer or flow cytometer

Protocol (Chemiluminescence):

-

Pre-incubate isolated neutrophils with various concentrations of the LTB4 receptor antagonist for 30 minutes at 37°C.

-

In a white 96-well plate, add the neutrophil suspension.

-

Add luminol to each well.

-

Initiate the reaction by adding the stimulus (LTB4).

-

Immediately measure the chemiluminescence over time using a luminometer.

-

Calculate the percentage of inhibition by comparing the total or peak chemiluminescence in the presence of the antagonist to that induced by LTB4 alone.

Conclusion

Potent and selective antagonists of the LTB4 receptors, particularly BLT1, represent a promising therapeutic strategy for a wide range of inflammatory diseases characterized by excessive neutrophil activation. As demonstrated by the data and protocols presented in this guide, these compounds effectively inhibit key neutrophil functions, including chemotaxis, degranulation, and oxidative burst. A thorough understanding of the underlying signaling pathways and the availability of robust experimental methodologies are essential for the continued development and evaluation of novel LTB4-targeted therapeutics. While the specific compound "this compound" remains uncharacterized in the public domain, the framework provided here offers a comprehensive approach to assessing the potential of any such inhibitor in modulating neutrophil-driven inflammation.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Effects of metabolites of leukotriene B4 on human neutrophil migration and cytosolic calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of leukotriene B4 receptor 1 signaling in platelet-activating factor-mediated neutrophil degranulation and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of two leukotriene B4 (LTB4) receptor antagonists (LY255283 and SC-41930) on LTB4-induced human neutrophil adhesion and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. A rapid, direct assay to measure degranulation of bovine neutrophil primary granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological intervention with oxidative burst in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the LTB4 Pathway with Ltb4-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a critical role in the initiation and amplification of inflammatory responses, primarily through its high-affinity receptor, BLT1, and a lower-affinity receptor, BLT2. The LTB4 signaling cascade is implicated in a multitude of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the LTB4 pathway and the utility of a novel selective inhibitor, Ltb4-IN-2, in its investigation.

This compound is a recently identified small molecule inhibitor that targets the 5-Lipoxygenase-activating protein (FLAP), a crucial scaffold protein for 5-LO.[1][2] By inhibiting FLAP, this compound effectively blocks the cellular biosynthesis of LTB4, offering a valuable tool for dissecting the role of this pro-inflammatory mediator in various physiological and pathological contexts. This guide will detail the mechanism of action of this compound, provide quantitative data on its activity, and present detailed experimental protocols for its application in studying the LTB4 pathway.

Quantitative Data for this compound

This compound, also referred to as compound 6x in its discovery publication, is a substituted 1,2,4-triazole that demonstrates potent and selective inhibition of LTB4 biosynthesis.[1][2] Its primary molecular target is the 5-Lipoxygenase-activating protein (FLAP). The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Target/System | Reference |

| IC50 | 1.15 µM | LTB4 Formation (FLAP inhibition) | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the LTB4 pathway using this compound, based on the characterization of this inhibitor and general laboratory practices.

Cell-Based Assay for LTB4 Production

This protocol is designed to assess the inhibitory effect of this compound on LTB4 production in a cellular context. Human polymorphonuclear leukocytes (PMNs) are a primary source of LTB4 and are therefore an ideal model system.

Materials:

-

This compound

-

Human Polymorphonuclear Leukocytes (PMNs)

-

Calcium ionophore (e.g., A23187)

-

Hank's Balanced Salt Solution (HBSS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4

-

Methanol

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Isolation of Human PMNs: Isolate PMNs from fresh human blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Resuspend the isolated PMNs in HBSS at a concentration of 5 x 106 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 15 minutes at 37°C.

-

Stimulation: Induce LTB4 production by adding calcium ionophore A23187 to a final concentration of 5 µM. Incubate for a further 10 minutes at 37°C.

-

Termination and Sample Preparation: Stop the reaction by adding two volumes of ice-cold methanol. Centrifuge at 1,200 x g for 10 minutes at 4°C to pellet the cells.

-

Solid-Phase Extraction (Optional but Recommended): To concentrate the lipid mediators and remove interfering substances, acidify the supernatant with formic acid to pH 3.5 and apply to a pre-conditioned C18 SPE cartridge. Wash the cartridge with water and then with hexane. Elute the leukotrienes with methyl formate. Evaporate the eluate to dryness under a stream of nitrogen.

-

LTB4 Quantification: Reconstitute the dried extract in assay buffer from the LTB4 ELISA kit. Quantify the LTB4 concentration according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of LTB4 production at each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

FLAP Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for its molecular target, FLAP. This assay typically uses a radiolabeled known FLAP ligand.

Materials:

-

This compound

-

Membrane preparations from cells expressing FLAP (e.g., human neutrophils or transfected cell lines)

-

Radiolabeled FLAP ligand (e.g., [3H]MK-886)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from a high-density cell pellet of FLAP-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

Binding Reaction: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radiolabeled ligand (e.g., 1-2 nM [3H]MK-886), and a range of concentrations of this compound or a known unlabeled FLAP ligand as a positive control. The total reaction volume should be kept constant with binding buffer.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound ligand. Wash the filters several times with ice-cold binding buffer to reduce non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of the unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Model of Peritonitis

This protocol outlines a common in vivo model to assess the anti-inflammatory efficacy of this compound by measuring its effect on LTB4-driven neutrophil recruitment.

Materials:

-

This compound

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile saline

-

Mice (e.g., C57BL/6)

-

Phosphate-buffered saline (PBS) containing EDTA

-

Turk's solution (or other suitable cell staining solution)

-

Hemocytometer

Procedure:

-

Animal Dosing: Administer this compound or vehicle to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory challenge.

-

Induction of Peritonitis: Inject a sterile solution of zymosan A (e.g., 1 mg/mL in saline) intraperitoneally into the mice to induce an inflammatory response.

-

Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of ice-cold PBS containing EDTA.

-

Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer after staining with Turk's solution.

-

Differential Cell Counting: Prepare cytospin slides from the lavage fluid and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils.

-

LTB4 Measurement: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used to measure LTB4 levels by ELISA, as described in Protocol 1.

-

Data Analysis: Compare the number of infiltrating neutrophils and the concentration of LTB4 in the peritoneal fluid of this compound-treated mice to the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: LTB4 Signaling Pathway and the Point of Intervention for this compound.

Caption: Experimental Workflow for Characterizing this compound.

Caption: Logical Relationship of this compound's Mechanism of Action.

References

Preclinical Evaluation of LTB4-IN-2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the pathogenesis of a wide array of inflammatory diseases, including asthma, inflammatory bowel disease, and rheumatoid arthritis.[1][2] Its signaling, primarily through the high-affinity BLT1 receptor and the low-affinity BLT2 receptor, drives neutrophil chemotaxis and activation, contributing significantly to tissue damage in chronic inflammatory conditions.[2][3] This document provides a comprehensive preclinical evaluation of LTB4-IN-2, a novel, potent, and selective inhibitor of the LTB4 pathway, presenting key in vitro and in vivo data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction: The LTB4 Pathway as a Therapeutic Target

Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[2] Upon synthesis, LTB4 binds to its G protein-coupled receptors (GPCRs), BLT1 and BLT2, on the surface of immune cells, particularly neutrophils.[2][3] This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species and pro-inflammatory cytokines.[4] Dysregulation of the LTB4 pathway is a hallmark of many inflammatory diseases, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor designed to selectively antagonize LTB4 receptors, thereby mitigating the inflammatory response.

Mechanism of Action of this compound

This compound is a competitive antagonist of the BLT1 receptor, exhibiting high affinity and selectivity. By binding to BLT1, this compound prevents the downstream signaling cascade initiated by LTB4, thus inhibiting neutrophil migration and activation. The following diagram illustrates the LTB4 signaling pathway and the point of intervention for this compound.

References

- 1. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 4. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

Ltb4-IN-2 for In Vitro Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ltb4-IN-2, a selective inhibitor of the 5-Lipoxygenase-activating protein (FLAP), for its application in in vitro inflammation research. This document details the mechanism of action, experimental protocols, and quantitative data related to the inhibitory effects of this compound on leukotriene B4 (LTB4) biosynthesis, a key pathway in the inflammatory cascade.

Introduction to LTB4 and its Role in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1] It plays a crucial role in orchestrating acute and chronic inflammatory responses.[2] LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, drawing them to sites of inflammation.[3][4] Beyond chemotaxis, LTB4 activates various immune cells, leading to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α), as well as enhancing the production of reactive oxygen species.[5][6][7]

The biological effects of LTB4 are mediated through its interaction with two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[5] The LTB4/BLT1 signaling axis is considered a key driver of inflammatory processes and has been implicated in the pathophysiology of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease.[1][8]

This compound: A Selective FLAP Inhibitor

This compound (also referred to as compound 6x) is a novel small molecule inhibitor that targets the 5-Lipoxygenase-activating protein (FLAP).[3][9] FLAP is an essential scaffolding protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase, the initial and rate-limiting enzyme in the biosynthesis of all leukotrienes.[1] By inhibiting FLAP, this compound effectively blocks the production of LTB4.

The selectivity of this compound for the FLAP pathway makes it a valuable tool for dissecting the specific role of LTB4 in complex inflammatory models. Its ability to suppress LTB4 formation without directly inhibiting other enzymes in the arachidonic acid cascade allows for a more precise investigation of LTB4-mediated signaling and its downstream consequences.[3][9]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of FLAP. This action prevents the cellular production of LTB4. The signaling cascade initiated by inflammatory stimuli that leads to LTB4 production and the point of intervention by this compound are illustrated below.

Quantitative Data: In Vitro Inhibition of LTB4 Formation

The inhibitory potency of this compound against LTB4 formation has been quantified in in vitro cellular assays. The following table summarizes the key quantitative data from the primary literature.

| Compound | Cell System | Stimulus | Assay | IC₅₀ (μM) | Reference |

| This compound (6x) | Human neutrophils | A23187 (0.5 μM) | LTB₄ formation | 1.15 | [3][9] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Inhibition of LTB4 Production in Human Neutrophils

This protocol describes a method to measure the direct inhibitory effect of this compound on LTB4 synthesis in isolated human neutrophils.

Materials:

-

This compound

-

Human peripheral blood

-

Dextran T500

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

HEPES buffer

-

Calcium ionophore A23187

-

Methanol

-

LTB4 ELISA kit or LC-MS/MS system

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated neutrophils in a suitable buffer (e.g., PBS with 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂) to a final concentration of 5 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Cell Stimulation: Stimulate the neutrophils with a calcium ionophore such as A23187 (e.g., 0.5 μM final concentration) to induce LTB4 production. Incubate for 5-10 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding ice-cold methanol to precipitate proteins.

-

Sample Preparation: Centrifuge the samples to pellet the cell debris. Collect the supernatant for LTB4 analysis.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by a more sensitive method like liquid chromatography-mass spectrometry (LC-MS/MS).[10][11][12]

Assessment of Downstream Inflammatory Mediator Production

This protocol outlines a general method to investigate the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

Materials:

-

This compound

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Cell Culture: Plate the immune cells in a multi-well plate at a suitable density and allow them to adhere or stabilize overnight.

-

Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a specified period (e.g., 4-24 hours), depending on the cytokine of interest.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

LTB4 Signaling Pathways

This compound, by inhibiting LTB4 production, indirectly modulates the downstream signaling pathways activated by LTB4. Understanding these pathways is crucial for interpreting the results of in vitro studies. The diagram below illustrates the major signaling cascades initiated by LTB4 binding to its BLT1 receptor.

Conclusion

This compound is a potent and selective tool for the in vitro investigation of LTB4-mediated inflammation. Its specific inhibition of FLAP allows for the targeted study of the leukotriene pathway's contribution to inflammatory processes. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust in vitro studies to further elucidate the role of LTB4 in health and disease and to evaluate the therapeutic potential of FLAP inhibition.

References

- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The release of leukotriene B4 during experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 8. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. A genetically encoded sensor for visualizing leukotriene B4 gradients in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying the LTB4 Pathway in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on experimental protocols related to the study of the Leukotriene B4 (LTB4) pathway in a cell culture setting. This document outlines the mechanism of action of LTB4, details relevant signaling pathways, and provides standardized protocols for investigating the effects of modulators on this pathway.

Introduction to Leukotriene B4 (LTB4)

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1][2] It plays a crucial role in inflammation and host defense by attracting and activating leukocytes, such as neutrophils and macrophages.[1][3][4] LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[3][4][5][6] While BLT1 is predominantly expressed on leukocytes, BLT2 has a more ubiquitous expression pattern.[4][6] Dysregulation of the LTB4 pathway has been implicated in various inflammatory diseases, making it a significant target for drug development.[7][8]

LTB4 Signaling Pathways

Upon binding to its receptors, LTB4 initiates a cascade of intracellular signaling events. The activation of BLT1 and BLT2 can lead to the activation of various downstream pathways, including:

-

Phospholipase C (PLC) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Mitogen-Activated Protein Kinase (MAPK) pathway: Activation of ERK1/2, p38, and JNK, which are involved in regulating cell proliferation, differentiation, and inflammatory responses.[1]

-